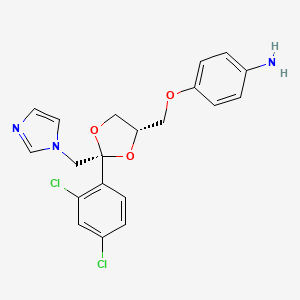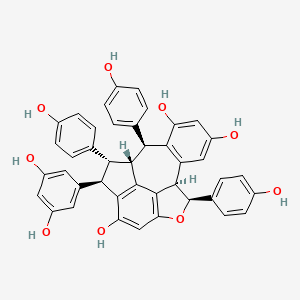
(+)-Pronethalol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Pronethalol: is a non-selective beta-adrenergic antagonist, also known as a beta-blocker. It was one of the first beta-blockers developed and was initially introduced as a potential treatment for cardiovascular diseases. due to its carcinogenicity in mice, it was never widely used and was eventually superseded by other beta-blockers such as propranolol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Pronethalol involves the reaction of 2-naphthol with isopropylamine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield D-Pronethalol. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of D-Pronethalol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions: D-Pronethalol undergoes various chemical reactions, including:
Oxidation: D-Pronethalol can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: D-Pronethalol can undergo substitution reactions, particularly at the naphthalene ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: D-Pronethalol is used as a reference compound in the study of beta-adrenergic antagonists. It serves as a model compound for understanding the structure-activity relationships of beta-blockers .
Biology: In biological research, D-Pronethalol is used to study the effects of beta-adrenergic antagonists on cellular processes. It has been shown to inhibit the expression of certain genes, such as Sox2, in cell culture models .
Medicine: Although not used clinically due to its carcinogenicity, D-Pronethalol has been studied for its potential therapeutic effects in various animal models. It has shown promise in reversing ventricular arrhythmias and limiting the development of cerebral arteriovenous malformations .
Industry: In the pharmaceutical industry, D-Pronethalol is used as a reference standard for the development and testing of new beta-adrenergic antagonists. It is also used in the synthesis of related compounds for research purposes .
Mécanisme D'action
D-Pronethalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, D-Pronethalol reduces heart rate, myocardial contractility, and blood pressure. The molecular targets include both beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and the subsequent reduction in calcium ion influx into cells .
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-adrenergic antagonist, widely used in clinical practice.
Atenolol: A selective beta-1 adrenergic antagonist with fewer side effects compared to non-selective beta-blockers.
Metoprolol: A selective beta-1 adrenergic antagonist used for treating hypertension and angina
Comparison:
D-Pronethalol vs. Propranolol: Both are non-selective beta-blockers, but propranolol is more widely used due to its better safety profile.
D-Pronethalol vs. Atenolol: Atenolol is selective for beta-1 receptors, making it more suitable for patients with respiratory conditions, as it has fewer effects on beta-2 receptors in the lungs.
D-Pronethalol vs. Metoprolol: Metoprolol, like atenolol, is selective for beta-1 receptors and is preferred for patients with cardiovascular conditions due to its cardioselectivity.
Propriétés
Numéro CAS |
325-17-7 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |
Clé InChI |
HRSANNODOVBCST-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |
SMILES canonique |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


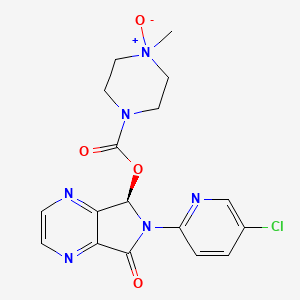
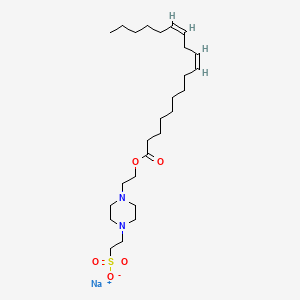


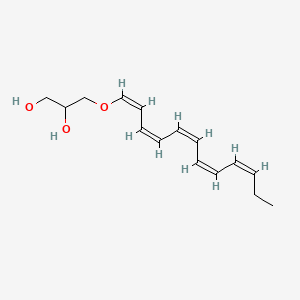

![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)

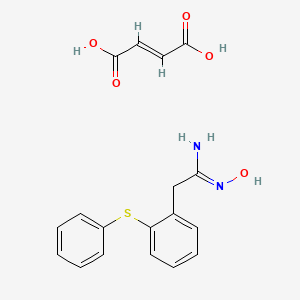
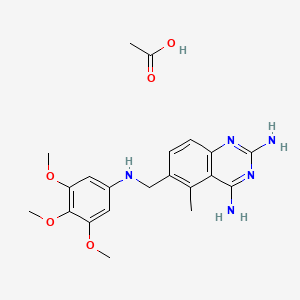
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
